molecular formula C7H8ClNO2S B010803 Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate CAS No. 100960-16-5

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

Cat. No.: B010803
CAS No.: 100960-16-5
M. Wt: 205.66 g/mol
InChI Key: JSYOQGQNLKDSGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Scientific Research Applications

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial, antiviral, and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

Target of Action

Chloromethyl compounds are generally known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is likely to involve its interaction with its targets via a Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst . The chloromethyl group in the compound can act as a halide in this reaction .

Biochemical Pathways

It’s known that suzuki–miyaura cross-coupling reactions play a crucial role in the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might affect the biochemical pathways related to these biologically active compounds.

Result of Action

It’s known that compounds involved in suzuki–miyaura cross-coupling reactions can contribute to the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might have potential effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst, and the nature of the organoboron compound involved in the Suzuki–Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazole alcohol derivatives.

Comparison with Similar Compounds

  • Ethyl 2-(chloromethyl)thiazole-4-carboxylate
  • Methyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
  • Ethyl 4-(bromomethyl)-1,3-thiazole-2-carboxylate

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted drug design and synthesis.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYOQGQNLKDSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445362
Record name Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-16-5
Record name Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of amino-thioxo-acetic acid ethyl ester (2.50 g, 18.77 mmol) and 1,3-dichloro-propan-2-one (2.88 g, 21.59 mmol) in toluene (20.0 mL) was stirred for 2 h at reflux. EtOAc (20 mL) was added at rt and the mixture was washed with sat. aq. NaHCO3 (10 mL) followed by brine (20 mL). The organic layer was dried over MgSO4, filtered, and the solvent removed under reduced pressure. Purification of the residue by FC (4:1 hept-EA) gave the title compound as a light yellow oil. TLC:rf (4:1 hept-EA)=0.26. LC-MS-conditions 02: tR=0.89 min, [M+H]+=206.40.
Name
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
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2.88 g
Type
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Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of amino-thioxo-acetic acid ethyl ester (7.29 g. 54.74 mmol) in toluene (58 mL) was treated with 1,3-dichloroacetone (8.41 g, 62.95 mmol). The resulting mixture was stirred at reflux for 2 h. EA (60 mL) was added and the org. layer was washed with sat. aq. NaHCO3, brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (70:30 hept-EA) gave the title compound as an orange oil. TLC:rf (4:1 hept-EA)=0.26. LC-MS-conditions 02: tR=0.89 min; [M+H]+=206.45.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step Two
Quantity
8.41 g
Type
reactant
Reaction Step Two
Quantity
58 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
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